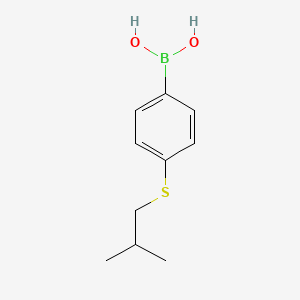

4-(异丁基硫代)苯基硼酸

描述

4-(Isobutylthio)phenylboronic acid is an organoboron compound with the molecular formula C10H15BO2S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isobutylthio group.

科学研究应用

4-(Isobutylthio)phenylboronic acid has several applications in scientific research:

作用机制

- Specifically, 4-(Isobutylthio)phenylboronic acid serves as an organoboron reagent that undergoes transmetalation with Pd during the reaction .

- The interaction between 4-(Isobutylthio)phenylboronic acid and Pd facilitates this bond-forming process .

Target of Action

Mode of Action

Biochemical Pathways

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isobutylthio)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with isobutylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4-(Isobutylthio)phenylboronic acid are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow techniques to enhance efficiency and reduce production costs.

化学反应分析

Types of Reactions

4-(Isobutylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes.

Substitution: Various substituted phenylboronic acids depending on the electrophile used.

相似化合物的比较

Similar Compounds

Phenylboronic acid: Lacks the isobutylthio group, making it less hydrophobic and less reactive in certain contexts.

4-Methylphenylboronic acid: Contains a methyl group instead of an isobutylthio group, resulting in different steric and electronic properties.

4-(Isopropylthio)phenylboronic acid: Similar structure but with an isopropylthio group, leading to different reactivity and solubility characteristics.

Uniqueness

4-(Isobutylthio)phenylboronic acid is unique due to the presence of the isobutylthio group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where increased hydrophobicity and specific steric interactions are desired .

生物活性

4-(Isobutylthio)phenylboronic acid (CAS No. 1217500-97-4) is a compound belonging to the class of phenylboronic acids, which are known for their ability to form reversible covalent bonds with diols and other biomolecules. This unique property enables a variety of biological activities, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 4-(Isobutylthio)phenylboronic acid features a phenyl ring substituted with an isobutylthio group and a boronic acid functional group. This configuration is significant for its biological interactions.

Key Properties:

- Molecular Formula : C10H13BO2S

- Molecular Weight : 210.09 g/mol

- Melting Point : Approximately 110-115 °C

The biological activity of 4-(Isobutylthio)phenylboronic acid is primarily attributed to its ability to interact with specific enzymes and receptors through boron-diol interactions. This interaction can modulate various cellular pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that phenylboronic acids, including derivatives like 4-(Isobutylthio)phenylboronic acid, exhibit antimicrobial properties. For example, research has shown that certain phenylboronic acid derivatives demonstrate significant activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest potential use as antibacterial agents .

Anticancer Properties

Phenylboronic acids have been explored for their anticancer potential due to their ability to inhibit specific cancer cell proliferation pathways. In vitro studies have demonstrated that modifications in the phenylboronic acid structure can enhance cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Study on Glucose-Lowering Activity

A significant study focused on the modification of insulin using phenylboronic acid derivatives showed that these compounds can enhance the glucose-lowering effect of insulin in diabetic models. The study revealed that insulin modified with phenylboronic acid exhibited prolonged activity compared to unmodified insulin, indicating potential applications in diabetes management .

Antifungal Activity

Another research investigation highlighted the antifungal properties of phenylboronic acid derivatives against Candida albicans. The findings suggested that these compounds could serve as effective antifungal agents, providing insights into their mechanism of action against fungal infections .

Data Summary

属性

IUPAC Name |

[4-(2-methylpropylsulfanyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGXTNYXGUULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675222 | |

| Record name | {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-97-4 | |

| Record name | B-[4-[(2-Methylpropyl)thio]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Methylpropyl)sulfanyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。